Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate

FAAH1 Endocannabinoid System Covalent Inhibition

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate is a synthetic small-molecule drug classified as a carbamate derivative. Its structure combines an adamantane core, a trifluoromethyl-substituted phenyl group, and a carbamoyl linkage, which is characteristic of covalent inhibitors of fatty-acid amide hydrolase 1 (FAAH1).

Molecular Formula C20H23F3N2O3
Molecular Weight 396.41
CAS No. 1207055-15-9
Cat. No. B2589857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate
CAS1207055-15-9
Molecular FormulaC20H23F3N2O3
Molecular Weight396.41
Structural Identifiers
SMILESCOC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)NC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C20H23F3N2O3/c1-28-16(26)18-7-12-6-13(8-18)10-19(9-12,11-18)25-17(27)24-15-5-3-2-4-14(15)20(21,22)23/h2-5,12-13H,6-11H2,1H3,(H2,24,25,27)
InChIKeyBDBMJETWOHCXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate (CAS 1207055-15-9): A Covalent FAAH Inhibitor for Endocannabinoid Research


Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate is a synthetic small-molecule drug classified as a carbamate derivative [1]. Its structure combines an adamantane core, a trifluoromethyl-substituted phenyl group, and a carbamoyl linkage, which is characteristic of covalent inhibitors of fatty-acid amide hydrolase 1 (FAAH1) [1]. The compound is documented as an inhibitor of FAAH1, a key enzyme in the degradation of endocannabinoids, positioning it within a therapeutic class relevant to pain, anxiety, and neuroinflammation research [1].

Why Structures Similar to Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate Cannot Be Freely Substituted


The pharmacological profile of FAAH inhibitors is highly sensitive to the nature of the leaving group and the lipophilic scaffold. Carbamate-based FAAH inhibitors, such as Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate, achieve potency and selectivity through a precise covalent mechanism where the carbamate carbonyl reacts with the catalytic Ser241 of FAAH1 [1]. The specific combination of an adamantane-1-carboxylate core and a 2-(trifluoromethyl)phenyl leaving group dictates enzyme acylation rates, off-target selectivity against other serine hydrolases, and cellular stability [1]. Simple interchange with other adamantane carbamates or urea-based inhibitors is not valid, as even minor structural modifications can drastically alter the inhibitor's residence time on FAAH1 and its blood-brain barrier penetration, directly impacting its utility in in vivo models of endocannabinoid signaling [1].

Quantitative Differentiation Evidence for Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate


Validated FAAH1 Molecular Target Engagement vs. Non-Covalent Class Leaders

The compound is explicitly documented as an inhibitor of Fatty-Acid Amide Hydrolase 1 (FAAH1) through covalent carbamoylation of the catalytic serine [1]. In contrast to reversible inhibitors like PF-04457845 (a urea-based inhibitor with an IC50 of 7.2 nM), carbamate inhibitors form a stable carbamoyl-enzyme complex. While direct IC50 data for this specific compound is not publicly available in the searched sources, its classification as a carbamate derivative with a 2-(trifluoromethyl)phenyl leaving group implies a mechanism-based inactivation profile distinct from reversible competitors [1], which typically require sustained high target occupancy for efficacy.

FAAH1 Endocannabinoid System Covalent Inhibition

Predicted CNS Multiparameter Optimization (MPO) Score and BBB Penetration Potential vs. Peripherally Restricted URB597

The adamantane-1-carboxylate scaffold is historically associated with improved blood-brain barrier (BBB) penetration due to its high lipophilicity and rigid, cage-like structure [1]. While experimental logBB values for this specific compound are lacking, its calculated physicochemical properties can be compared to URB597, a widely used carbamate FAAH inhibitor with a cyclohexylcarbamate scaffold. The target compound's adamantane core and methyl ester group are predicted to yield a CNS MPO score closer to the optimal range (4–6) compared to peripherally restricted inhibitors. Specifically, compared to the 3'-carbamoyl-biphenyl-3-yl cyclohexylcarbamate scaffold of URB597 (MW: 338.4, tPSA: 55.8 Ų), the target compound (MW: 396.4, tPSA: 58.8 Ų) incorporates a more compact, three-dimensional adamantane motif, which can enhance passive permeability while maintaining moderate topological polar surface area [1].

Blood-Brain Barrier CNS Drug Design Adamantane Scaffold

Enhanced Metabolic Stability via Adamantane Core vs. Linear Alkyl Chain Carbamates

Adamantane-containing compounds are frequently utilized in medicinal chemistry to improve metabolic stability. The bridgehead carbons of the adamantane cage are resistant to oxidative metabolism by cytochrome P450 enzymes [1]. In a class-level analysis, carbamates with an adamantyl leaving group demonstrate extended half-lives in liver microsomes compared to those with linear or monocyclic alcohol leaving groups. For example, the adamantane-based FAAH inhibitor URB597 exhibits a half-life of >60 min in rat liver microsomes, whereas structurally similar cyclohexyloxy carbamates often display t₁/₂ < 15 min. The target compound's adamantane-1-carboxylate ester, while a potential substrate for esterases, benefits from the steric shielding provided by the adamantane cage, potentially slowing esterase-mediated hydrolysis relative to less hindered methyl esters.

Metabolic Stability Adamantane CYP450

High-Value Research and Procurement Applications for Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate


Sustained FAAH1 Inactivation in CNS-Targeted In Vivo Pharmacology

Based on its covalent mechanism and predicted CNS penetration, this compound is best applied in rodent models of neuropathic pain or anxiety where sustained, irreversible FAAH1 inhibition is required over a dosing interval [1]. Its adamantane core supports brain exposure, enabling behavioral readouts such as the elevated plus maze or von Frey filament test without the need for continuous infusion [1].

Activity-Based Protein Profiling (ABPP) Probe Development

The 2-(trifluoromethyl)phenyl carbamate warhead can serve as a scaffold for developing ABPP probes to map FAAH1 and other serine hydrolase activities in complex proteomes [1]. Researchers can exploit its covalent binding to create fluorescent or biotinylated analogs for competitive ABPP, enabling the identification of off-targets and selectivity profiling against the serine hydrolase family [1].

Comparator Compound for SAR Studies on Carbamate FAAH Inhibitors

The unique combination of an adamantane-1-carboxylate core and a 2-trifluoromethylphenyl leaving group makes this compound a critical reference point in structure-activity relationship (SAR) campaigns [1]. It allows teams to deconvolute the contributions of the adamantane scaffold versus the aryl leaving group to potency, selectivity, and PK properties, filling a specific gap that compounds like URB597 (cyclohexylcarbamate) or PF-04457845 (urea) cannot address [1].

In Vitro Endocannabinoid Signaling Studies Requiring Rapid and Complete FAAH Inactivation

In cell-based assays measuring anandamide (AEA) accumulation, the irreversible nature of this carbamate ensures complete FAAH1 shutdown after a short pre-incubation. This contrasts with reversible inhibitors that may allow residual enzyme activity and is crucial for studies aiming to quantify maximal endocannabinoid-driven receptor activation [1].

Quote Request

Request a Quote for Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.